molecular formula C17H27N3O2S B5773923 N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea

N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea

Cat. No.: B5773923
M. Wt: 337.5 g/mol
InChI Key: HCVSVMKBZZBYHE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, also known as DPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea involves the inhibition of DAT, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can lead to various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as increased dopamine concentration, enhanced cognitive function, and improved mood. It has also been shown to have an inhibitory effect on the reuptake of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments is its selectivity for DAT inhibition, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can lead to adverse effects on the central nervous system.

Future Directions

There are various future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, such as the investigation of its potential applications in the treatment of neurological disorders, the development of more selective DAT inhibitors, and the exploration of its potential toxicity and adverse effects. Further research is needed to fully understand the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 1-propylpiperidine-4-carboxylic acid followed by the reaction with thiophosgene. Another method involves the reaction between 3,4-dimethoxyaniline and N-propylpiperidine-4-carbodithioic acid followed by the reaction with phosphorus oxychloride. The purity of the synthesized this compound can be determined using various analytical techniques, such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter (DAT), which is a protein that regulates the reuptake of dopamine in the brain. This property of this compound makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-4-9-20-10-7-13(8-11-20)18-17(23)19-14-5-6-15(21-2)16(12-14)22-3/h5-6,12-13H,4,7-11H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVSVMKBZZBYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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